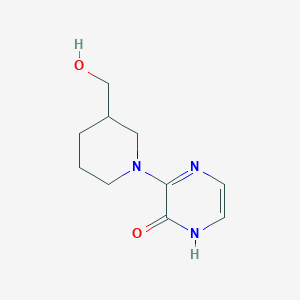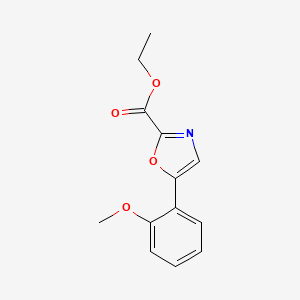
Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate
Overview
Description
Scientific Research Applications
Highly Diastereoselective Synthesis
One study highlighted the highly diastereoselective synthesis of 2-Oxazoline-4-carboxylates through formal [3 + 2] cycloadditions of a 5-alkoxyoxazole with alpha-alkoxy aldehydes catalyzed by tin(IV) chloride. This process yielded compounds with high selectivity, which were then easily converted into biologically important chiral 2-amino-1,3,4,5-tetrol derivatives, showcasing the compound's utility in creating stereochemically rich molecules for further biological evaluation (Suga et al., 1994).
Stereoselective Synthesis
Another research demonstrated the stereoselective synthesis of 2-oxazoline-4-carboxylates through Lewis acid-catalyzed formal [3+2] cycloadditions of 5-alkoxyoxazoles with aldehydes. This method provided a route to achieve high cis-selectivity in the synthesis of methyl 5-alkyl-2-(p-methoxyphenyl)-2-oxazoline-4-carboxylates, further illustrating the compound's versatility in synthesizing stereochemically controlled structures (Suga et al., 1993).
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and screened for antimicrobial and antioxidant activities. Some compounds showed excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential, indicating the compound's application in developing new therapeutic agents (Raghavendra et al., 2016).
Click Chemistry for Triazole Derivatives
The "click chemistry" approach was utilized for direct access to ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, illustrating an efficient and straightforward route to synthesize fully substituted 1,2,3-triazoles, important for pharmaceutical applications (Chen et al., 2010).
Oxidative Cyclization for Benzocarbazoloquinones
The oxidative cyclization of certain precursors, including Ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate, was employed to synthesize benzocarbazoloquinones, demonstrating the compound's utility in creating complex heterocyclic structures with potential for biological activity studies (Rajeswaran & Srinivasan, 1994).
Safety and Hazards
Mechanism of Action
Mode of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities , suggesting that this compound may interact with its targets in a manner that leads to various biological effects.
Biochemical Pathways
Oxazole derivatives have been associated with a range of biological activities , indicating that this compound could potentially influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with oxazole derivatives , this compound could potentially exert a variety of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate .
properties
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-6-4-5-7-10(9)16-2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMGGBDPHSYQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)


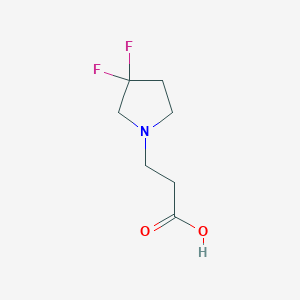


![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)
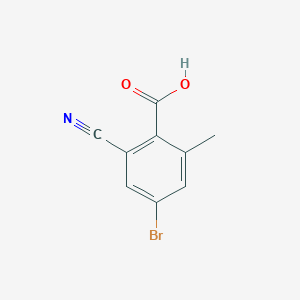
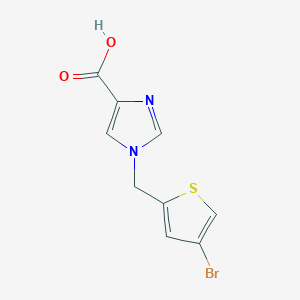
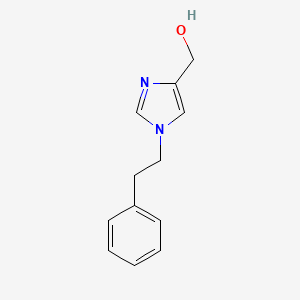
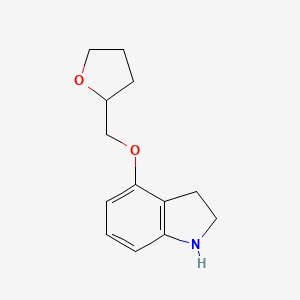
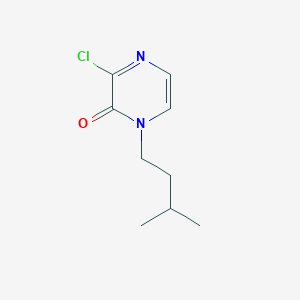
![1-[(Cyclopentylamino)methyl]cyclobutan-1-ol](/img/structure/B1488290.png)
